molecular formula C17H10N2O2 B377269 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione CAS No. 294653-55-7

2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione

Cat. No. B377269
CAS RN: 294653-55-7
M. Wt: 274.27g/mol
InChI Key: FBGCPAMAMAAIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione” is a chemical compound with the molecular formula C17H10N2O2 . It is a derivative of isoquinoline .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 274.273 Da .

Mechanism of Action

The mechanism of action of 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione involves the inhibition of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This compound binds to the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand and leading to the formation of DNA breaks. This ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. It has also been found to have anti-inflammatory and antimicrobial properties. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione in lab experiments is its ability to selectively target cancer cells, while having minimal effects on normal cells. However, this compound is a highly toxic compound and requires careful handling. It is also difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione. One area of interest is the development of this compound derivatives that have improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential of this compound as a treatment for drug-resistant cancers. Additionally, the use of this compound in combination with other anticancer drugs is an area of interest for future studies.
In conclusion, this compound is a heterocyclic compound that has potential as a therapeutic agent in the treatment of cancer. Its mechanism of action involves the inhibition of topoisomerase I, leading to cell death. This compound has been extensively studied for its cytotoxic effects on cancer cells and has also been found to have anti-inflammatory and antimicrobial properties. While this compound has advantages for lab experiments, such as its ability to selectively target cancer cells, it also has limitations, such as its toxicity and difficulty in obtaining large quantities. Future research on this compound will focus on the development of derivatives with improved properties and investigating its potential in combination with other anticancer drugs.

Synthesis Methods

The synthesis of 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione involves a multi-step process that starts with the reaction of 2-aminopyridine with phthalic anhydride to form 2-(1H-pyrrol-2-yl)benzo[de]isoquinoline-1,3-dione. This compound is then reacted with acetic anhydride and sodium acetate to yield this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

2-pyridin-3-ylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-13-7-1-4-11-5-2-8-14(15(11)13)17(21)19(16)12-6-3-9-18-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGCPAMAMAAIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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